3-(2-Methylpent-3-en-2-yl)oxolan-2-one
Description
3-(2-Methylpent-3-en-2-yl)oxolan-2-one is a γ-butyrolactone derivative characterized by a substituted oxolan-2-one (γ-lactone) core. Its structure includes a 2-methylpent-3-en-2-yl substituent at the 3-position of the lactone ring, introducing a branched alkenyl group that confers unique steric and electronic properties. This compound belongs to a broader class of oxolan-2-one derivatives, which are widely studied for their diverse chemical reactivities, synthetic applications, and biological activities .
Properties
CAS No. |
53143-89-8 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-(2-methylpent-3-en-2-yl)oxolan-2-one |
InChI |
InChI=1S/C10H16O2/c1-4-6-10(2,3)8-5-7-12-9(8)11/h4,6,8H,5,7H2,1-3H3 |
InChI Key |
GZCKHYPTHFJMTI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)(C)C1CCOC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpent-3-en-2-yl)oxolan-2-one can be achieved through several methods. One common approach involves the acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone . This reaction typically requires an acidic environment and elevated temperatures to facilitate the removal of water and formation of the oxolanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpent-3-en-2-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(2-Methylpent-3-en-2-yl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylpent-3-en-2-yl)oxolan-2-one involves its interaction with various molecular targets. The oxolanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The oxolan-2-one core is a common feature among analogs, but substituents at the 3- and 4-positions define their functional diversity:
Physicochemical Properties
Key parameters inferred from analogs:
| Compound | Molecular Weight (g/mol) | TPSA (Ų) | LogP | Rotatable Bonds |
|---|---|---|---|---|
| This compound | ~196.2 (calculated) | ~40–50 | ~2.5 | 2 |
| Pilocarpine | 208.26 | 64.7 | 0.97 | 5 |
| Epi-Pilocarpine | 342.38 | 92.7 | 1.82 | 7 |
| 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-... | 416.40 | 92.7 | 3.20 | 7 |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
